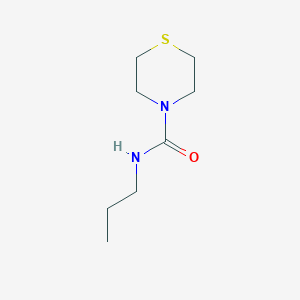
N-propylthiomorpholine-4-carboxamide
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of N-propylthiomorpholine-4-carboxamide consists of carbon ©, hydrogen (H), nitrogen (N), oxygen (O), and sulfur (S) atoms . The InChI code for this compound is 1S/C8H16N2OS/c1-2-3-9-8(11)10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11) .Its physical and chemical properties, such as melting point, boiling point, and solubility, are not specified in the search results .
Aplicaciones Científicas De Investigación
Antipsychotic Agents : Heterocyclic analogues of certain carboxamides, including N-propylthiomorpholine-4-carboxamide, were evaluated as potential antipsychotic agents. These compounds showed promising in vivo activities and were found to have less activity in models predictive of extrapyramidal side effects, indicating their potential utility in antipsychotic treatment with reduced side effects (Norman et al., 1996).
Antiviral Activity : Compounds structurally similar to N-propylthiomorpholine-4-carboxamide have been synthesized and tested for antiviral activity against various viruses, including herpes and rhinovirus. Some of these compounds have shown to inhibit guanine nucleotide biosynthesis, which could be significant in antiviral therapy (Srivastava et al., 1977).
Treatment of HIV : Novel derivatives of N-[3-(4-phenylpiperazin-1-yl)-propyl]-carboxamide, closely related to N-propylthiomorpholine-4-carboxamide, were synthesized for the potential treatment of HIV. These compounds showed promise in cell-cell fusion inhibitory activities (Weng et al., 2011).
Diuretic Activity : Certain N-propylthiomorpholine-4-carboxamide derivatives were synthesized and screened for diuretic activity. Among the series, specific compounds were found to be the most promising candidates, demonstrating the potential for use in conditions requiring diuresis (Yar & Ansari, 2009).
Fungicide Development : Carboxin-related carboxamides, a category including N-propylthiomorpholine-4-carboxamide, have been explored for their fungicidal activity against various plant diseases. These studies contribute to the development of new fungicides with broad-spectrum activity and potential effectiveness against fungicide-resistant strains (Yoshikawa et al., 2011).
Antimicrobial Agents : Research on the synthesis of various carboxamide derivatives, including those similar to N-propylthiomorpholine-4-carboxamide, has indicated their potential as antimicrobial agents, showing activity against a range of pathogens (Pokhodylo et al., 2021).
Cancer Treatment : Derivatives of carboxamides, including those structurally related to N-propylthiomorpholine-4-carboxamide, have shown potential as antitumor agents. They exhibit a broad spectrum of antileukemic activity and remarkable effectiveness against solid tumors in vivo (Atwell et al., 1987).
Propiedades
IUPAC Name |
N-propylthiomorpholine-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2OS/c1-2-3-9-8(11)10-4-6-12-7-5-10/h2-7H2,1H3,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYXHSZUBQMKAND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNC(=O)N1CCSCC1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16N2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-propylthiomorpholine-4-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(2-chloroacetamido)methyl]-N,N-dimethylbenzamide](/img/structure/B1435697.png)
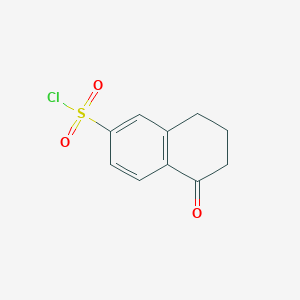
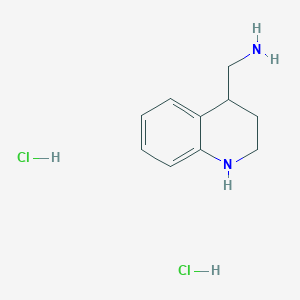

![ethyl 4-oxo-4H,5H-pyrazolo[1,5-a]pyrazine-2-carboxylate](/img/structure/B1435708.png)
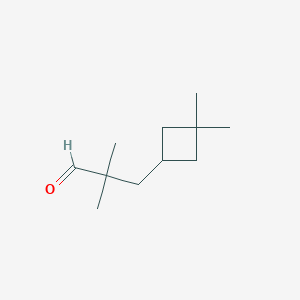
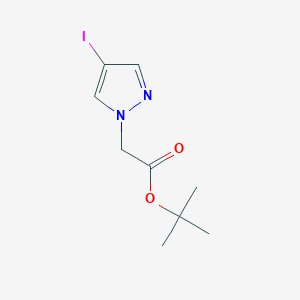
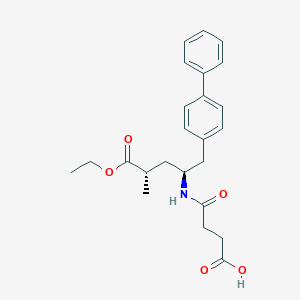
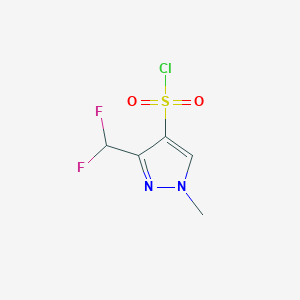
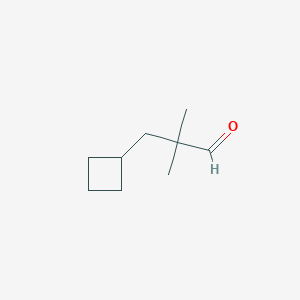
![(3R,4S)-1-(4-Chlorophenyl)-3-[(S)-3-(4-fluorophenyl)-3-hydroxypropyl]-4-(4-hydroxyphenyl)azetidine-2-one](/img/structure/B1435715.png)
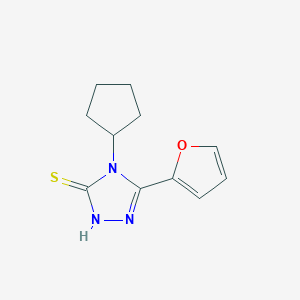
![Racemic-(2S,3aS,6aS)-tert-butyl 2-(iodomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1435719.png)
![(3aR,7aR)-5-(tert-butoxycarbonyl)octahydrofuro[3,2-c]pyridine-3a-carboxylic acid](/img/structure/B1435720.png)